molecular formula C18H16O3S B12919918 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran CAS No. 115563-21-8

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran

Katalognummer: B12919918
CAS-Nummer: 115563-21-8
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: PSVJVMVWSHVEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group, a phenyl group, and a 4-methylbenzene-1-sulfonyl group. Furan derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

The synthesis of 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The 4-methylbenzene-1-sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Substitution reactions: The methyl and phenyl groups can be introduced through various substitution reactions using appropriate alkylating and arylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran can be compared with other furan derivatives, such as:

    2-Phenylfuran: Lacks the sulfonyl and methyl groups, resulting in different chemical and biological properties.

    3-(4-Methylbenzene-1-sulfonyl)-2-phenylfuran: Similar structure but without the methyl group at the 5-position, leading to variations in reactivity and applications.

    5-Methyl-2-phenylfuran:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

115563-21-8

Molekularformel

C18H16O3S

Molekulargewicht

312.4 g/mol

IUPAC-Name

5-methyl-3-(4-methylphenyl)sulfonyl-2-phenylfuran

InChI

InChI=1S/C18H16O3S/c1-13-8-10-16(11-9-13)22(19,20)17-12-14(2)21-18(17)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI-Schlüssel

PSVJVMVWSHVEAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.